molecular formula C24H23N3O5S2 B2661879 Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 877655-37-3

Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2661879
CAS No.: 877655-37-3
M. Wt: 497.58
InChI Key: LTZFIEQKDCJACA-UHFFFAOYSA-N
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Description

The compound "Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate" is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methoxyphenyl group at position 3. Thienopyrimidinone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the aromatic rings and heterocyclic core .

Properties

IUPAC Name

ethyl 4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-3-32-23(30)15-7-9-16(10-8-15)25-20(28)14-34-24-26-19-11-12-33-21(19)22(29)27(24)17-5-4-6-18(13-17)31-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFIEQKDCJACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

Biologically, Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate exhibits significant antimicrobial and anti-inflammatory properties. It has been studied for its ability to inhibit bacterial growth and reduce inflammation in cellular models.

Medicine

In medicine, this compound is being explored for its potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can bind to DNA and interfere with the replication process in cancer cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidinone Core

The 3-methoxyphenyl group on the target compound distinguishes it from analogs with alternative substituents:

  • 4-Chlorophenyl substitution : Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-... (573938-02-0, ) introduces an electron-withdrawing Cl group, which may enhance metabolic stability but reduce solubility compared to methoxy derivatives .
  • 3,5-Dimethoxybenzyl substitution : Compound G1-4 () features a bulkier 3,5-dimethoxybenzyl group, likely increasing steric hindrance and altering pharmacokinetic profiles .

Table 1: Substituent Effects on Thienopyrimidinone Derivatives

Compound Substituent Key Properties/Effects Reference
Target Compound 3-Methoxyphenyl Enhanced electron donation -
686770-24-1 Phenyl Reduced polarity
573938-02-0 4-Chlorophenyl Increased metabolic stability
G1-4 (C25H21F3N4O4S3) 3,5-Dimethoxybenzyl Higher steric hindrance

Modifications in the Acetamido-Benzoate Moiety

The ethyl benzoate group in the target compound contrasts with analogs featuring alternative linkages:

  • Thietan-3-yloxy substitution : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () modifies the core to a pyrimidine with a thietane ring, altering conformational flexibility and oxidation susceptibility .

Core Heterocyclic Variations

  • Thiazolo[3,2-a]pyrimidine core : The crystal structure of Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () demonstrates how fused thiazole-pyrimidine systems influence molecular packing and hydrogen bonding, which could affect solubility .

Pharmacological and ADME Profiles

  • Metabolic stability: The ethyl ester moiety may act as a prodrug, undergoing hydrolysis to a carboxylic acid in vivo, similar to ethyl 3-oxo-3-(substituted phenyl)propanoates () .

Biological Activity

Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and similar derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps. A notable method includes the use of a green synthetic procedure that optimizes reaction conditions to yield high purity products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for characterization.

Table 1: Characterization Data of this compound

CharacteristicValue
Molecular FormulaC20H24N2O4S
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol
NMR PeaksAromatic protons at 7.04–8.08 ppm; methylene at 4.01 ppm

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives possess activity against various pathogens including Staphylococcus aureus , Escherichia coli , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial potential.

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)
Compound AStaphylococcus aureus15.62
Compound BEscherichia coli31.25
Compound CCandida albicans15.62

Anticancer Activity

In vitro studies have suggested that the compound may target specific pathways involved in cancer progression. For example, it has been noted to inhibit thioredoxin reductase 1 (TrxR1), which is crucial in tumorigenesis. The selective inhibition of TrxR1 by related compounds indicates their potential as anticancer agents.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study examined the antibacterial properties of various thieno[3,2-d]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics.
  • Antitumor Activity : Research on similar compounds revealed their effectiveness in reducing cell viability in human cancer cell lines such as HepG2 and NCI-H661. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhanced activity.

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